molecular formula C20H18BrNO3 B11396870 2-bromo-N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)benzamide

2-bromo-N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)benzamide

Cat. No.: B11396870
M. Wt: 400.3 g/mol
InChI Key: CNVOAZQBSQNXAQ-UHFFFAOYSA-N
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Description

2-BROMO-N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]BENZAMIDE is a complex organic compound that features a benzamide core substituted with a bromo group, a furan-2-ylmethyl group, and a 4-methoxyphenylmethyl group

Preparation Methods

The synthesis of 2-BROMO-N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Furan-2-ylmethylation: The attachment of a furan-2-ylmethyl group to the nitrogen atom of the benzamide.

    4-Methoxyphenylmethylation: The addition of a 4-methoxyphenylmethyl group to the nitrogen atom.

These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-BROMO-N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions for these reactions include organic solvents, specific temperatures, and catalysts to facilitate the reactions. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

2-BROMO-N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]BENZAMIDE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-BROMO-N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

2-BROMO-N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]BENZAMIDE can be compared with other similar compounds, such as:

    2-BROMO-N-METHYLBENZAMIDE: Lacks the furan-2-ylmethyl and 4-methoxyphenylmethyl groups.

    N-[(FURAN-2-YL)METHYL]BENZAMIDE: Lacks the bromo and 4-methoxyphenylmethyl groups.

    N-[(4-METHOXYPHENYL)METHYL]BENZAMIDE: Lacks the bromo and furan-2-ylmethyl groups.

The uniqueness of 2-BROMO-N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C20H18BrNO3

Molecular Weight

400.3 g/mol

IUPAC Name

2-bromo-N-(furan-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]benzamide

InChI

InChI=1S/C20H18BrNO3/c1-24-16-10-8-15(9-11-16)13-22(14-17-5-4-12-25-17)20(23)18-6-2-3-7-19(18)21/h2-12H,13-14H2,1H3

InChI Key

CNVOAZQBSQNXAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=CC=C3Br

Origin of Product

United States

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